molecular formula C19H18N2O4 B14966054 N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No.: B14966054
M. Wt: 338.4 g/mol
InChI Key: XSMLMNJQRBQNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound features a complex structure with both indole and phenyl groups, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Indole Ring: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.

    Formylation: The indole ring can be formylated using Vilsmeier-Haack reaction, introducing the formyl group at the desired position.

    Coupling with Acetamide: The formylated indole can then be coupled with 3,5-dimethoxyaniline through an amide bond formation, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly in designing molecules with anti-inflammatory or anticancer properties.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds with indole and phenyl groups can interact with various enzymes and receptors, modulating their activity. The methoxy and formyl groups can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-(1H-indol-1-yl)acetamide: Lacks the formyl group, which may affect its biological activity.

    N-(3,5-dimethoxyphenyl)-2-(3-methyl-1H-indol-1-yl)acetamide: Contains a methyl group instead of a formyl group, potentially altering its reactivity and applications.

Uniqueness

The presence of both methoxy groups and a formyl group in N-(3,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-formylindol-1-yl)acetamide

InChI

InChI=1S/C19H18N2O4/c1-24-15-7-14(8-16(9-15)25-2)20-19(23)11-21-10-13(12-22)17-5-3-4-6-18(17)21/h3-10,12H,11H2,1-2H3,(H,20,23)

InChI Key

XSMLMNJQRBQNGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.